Tributyltin chloride-d27 (CAS: 1257647-76-9) is a fully deuterated organotin reference material specifically engineered for isotope dilution mass spectrometry (IDMS). Featuring a high isotopic purity of ≥98 atom % D, this compound serves as the gold-standard internal standard for the quantification of tributyltin (TBT) in complex environmental and biological matrices [1]. By substituting all 27 butyl-chain protons with deuterium, it provides a massive +27 Da mass shift compared to unlabeled TBT . This substantial shift is critical for bypassing the broad natural isotopic envelope of tin, ensuring zero isobaric interference during MS, LC-MS/MS, or GC-ICP-MS workflows. For procurement teams supporting environmental testing, toxicology, and regulatory compliance laboratories, TBT-d27 is an indispensable reagent that guarantees quantitative accuracy, corrects for severe matrix suppression, and fulfills stringent international monitoring mandates.
Substituting Tributyltin chloride-d27 with non-isotopic internal standards (such as tripropyltin chloride) or lower-deuterated analogs (like -d9 variants) introduces severe quantification errors in complex matrices. Non-isotopic surrogates possess different partition coefficients and ionization efficiencies than TBT, meaning they cannot accurately mirror TBT's extraction losses or compensate for matrix-induced signal suppression, which can reduce analytical response by up to 42% in sediment extracts [1]. Furthermore, because natural tin possesses ten stable isotopes spanning a 12 Da mass range (m/z 112 to 124), using a lower-deuterated standard (e.g., +9 Da) risks isobaric overlap between the heavy isotopes of the natural analyte and the light isotopes of the standard. Only the +27 Da shift of TBT-d27 completely clears this natural envelope, providing the pristine mass channel required for high-confidence, trace-level regulatory reporting [2].
In mass spectrometry workflows, the natural isotopic distribution of tin spans approximately 12 Da. Using Tributyltin chloride-d27 provides a +27 Da mass shift (e.g., yielding an m/z 318 -> 190 transition in LC-MS/MS) . This completely separates the internal standard's signal from the unlabeled target analyte. In contrast, lower-deuterated standards (such as -d9) provide only a +9 Da shift, which falls within the upper range of the natural tin isotopic envelope, leading to signal overlap and elevated baseline noise .
| Evidence Dimension | Mass shift vs. Natural Isotopic Envelope |
| Target Compound Data | TBT-d27: +27 Da shift (Clear of 12 Da natural envelope) |
| Comparator Or Baseline | TBT-d9: +9 Da shift (Overlaps with natural heavy isotopes) |
| Quantified Difference | 100% elimination of isotopic overlap with TBT-d27 |
| Conditions | LC-MS/MS or GC-MS multiple reaction monitoring (MRM) |
Procuring the fully deuterated -d27 variant is mandatory to prevent false-positive quantification and ensure ultra-low limits of detection in trace environmental analysis.
When analyzing bottom sediments using QuEChERS LC-MS/MS, the complex environmental matrix causes an absolute matrix effect (signal suppression) that reduces the unlabeled TBT signal to 58%-92% of its true value (a loss of up to 42%)[1]. By using Tributyltin chloride-d27 as an isotopic internal standard, the matrix effect is perfectly mirrored. This allows the relative recovery to be corrected to effectively 100%, whereas external calibration or non-isotopic surrogates fail to dynamically adjust for this severe signal suppression [1].
| Evidence Dimension | Analytical accuracy under matrix suppression |
| Target Compound Data | TBT-d27 IDMS: Corrects to ~100% relative accuracy |
| Comparator Or Baseline | External Calibration: 58%-92% absolute signal response |
| Quantified Difference | Recovers up to 42% of lost analytical signal accuracy |
| Conditions | QuEChERS LC-MS/MS extraction of river estuary bottom sediments |
Allows laboratories to report accurate, legally defensible concentration data without the matrix-induced false negatives that plague non-isotopic calibration methods.
In automated LC-MS/MS workflows, analyte carry-over between injections can ruin batch integrity. Validation studies demonstrate that Tributyltin chloride-d27 exhibits a remarkably low system carry-over of just 0.3% (SD = 0.1%). In direct comparison, unlabeled tributyltin exhibits a carry-over of 1.21% (SD = 0.35%) [1]. This ensures that TBT-d27 easily meets the strict EMA Guideline acceptance criteria for internal standards (<5%), preventing cross-contamination in high-throughput testing [1].
| Evidence Dimension | Chromatographic carry-over percentage |
| Target Compound Data | TBT-d27: 0.3% carry-over |
| Comparator Or Baseline | Unlabeled TBT: 1.21% carry-over |
| Quantified Difference | 75% reduction in system carry-over |
| Conditions | Agilent 1260 Infinity LC coupled to QTRAP 4000 MS |
Minimizes the need for blank injection cycles and prevents standard-induced false positives in subsequent analytical runs, maximizing laboratory throughput.
Official environmental monitoring methods (e.g., BC ENV GC-MS protocols) legally mandate the use of isotope dilution for TBT analysis. The method specifies that absolute recovery of the TBT-d27 correction standard must fall within 10-150% limits to validate the extraction process [1]. Experimental data utilizing TBT-d27 in sediment extractions demonstrates highly reliable recoveries of 85-106% (mean = 93.2%, SD = 6.1%) [2]. Non-isotopic surrogates like tripropyltin cannot be used to fulfill the specific TBT isotope dilution requirement under these regulatory frameworks [1].
| Evidence Dimension | Regulatory method compliance |
| Target Compound Data | TBT-d27: Mandated for IDMS (Achieves 85-106% recovery) |
| Comparator Or Baseline | Tripropyltin surrogate: Fails IDMS mandate for TBT |
| Quantified Difference | Pass/Fail for regulatory method compliance (e.g., BC ENV standards) |
| Conditions | GC-MS analysis of soil/sediment with required isotope dilution |
Procurement of TBT-d27 is a strict prerequisite for laboratories seeking accreditation for standardized organotin testing methods.
TBT-d27 is the critical internal standard for quantifying tributyltin in complex riverine and marine sediments. Because sediment matrices cause up to 42% signal suppression, the exact chemical mimicry of TBT-d27 ensures that extraction losses and matrix effects are perfectly corrected, enabling compliance with ISO 23161 and modern QuEChERS protocols [1].
For laboratories assessing the environmental impact of legacy antifouling paints, TBT-d27 serves as the mandated isotope dilution standard. Its +27 Da mass shift ensures that high-resolution GC-MS and GC-ICP-MS workflows remain completely free of interference from the broad natural tin isotopic envelope, ensuring accurate trace-level quantification[2].
In ecotoxicology, analyzing TBT accumulation in fish tissues or bivalves requires rigorous internal standardization due to heavy lipid and protein matrix interference. The ultra-low system carry-over (0.3%) of TBT-d27 allows for high-throughput processing of biological samples without cross-contamination, ensuring precise tracking of bioaccumulation factors [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard